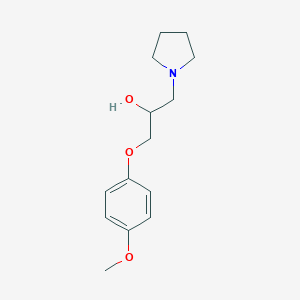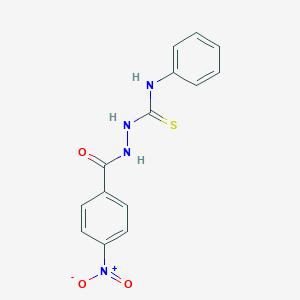![molecular formula C12H12N4OS B256870 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256870.png)
3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of a class of enzymes called cyclic nucleotide phosphodiesterases (PDEs). PDEs are involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in various physiological processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of this compound, which results in the increased intracellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific signaling pathways that are activated by the increased levels of cyclic nucleotides. Some of the effects include the relaxation of smooth muscles, inhibition of platelet aggregation, and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity for this compound. This allows for the precise modulation of specific signaling pathways without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the research on 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is the development of more potent and selective PDE inhibitors based on the structure of this compound. Additionally, the use of this compound as a tool for the study of cyclic nucleotide signaling pathways and their role in various physiological processes is another area of future research.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenol with 2-chloroacetyl chloride to form 4-methylphenyl 2-chloroacetate. This intermediate is then reacted with thiosemicarbazide to form 4-methylphenyl 2-(1,3-thiazol-2-yl)acetohydrazide. The final compound is obtained by reacting this intermediate with methyl iodide in the presence of sodium hydroxide.
Applications De Recherche Scientifique
3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-asthmatic activities. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Formule moléculaire |
C12H12N4OS |
|---|---|
Poids moléculaire |
260.32 g/mol |
Nom IUPAC |
3-methyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4OS/c1-8-3-5-10(6-4-8)17-7-11-15-16-9(2)13-14-12(16)18-11/h3-6H,7H2,1-2H3 |
Clé InChI |
SXIFVVMSFQHGSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)




![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)
